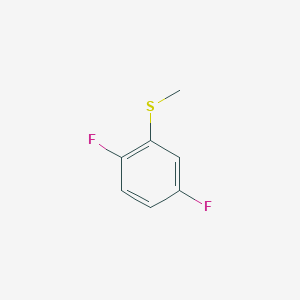

2,5-Difluorothioanisole

CAS No.:

Cat. No.: VC18575983

Molecular Formula: C7H6F2S

Molecular Weight: 160.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F2S |

|---|---|

| Molecular Weight | 160.19 g/mol |

| IUPAC Name | 1,4-difluoro-2-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C7H6F2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |

| Standard InChI Key | YTCRYPBRWJUWCR-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C=CC(=C1)F)F |

Introduction

Chemical Identification and Basic Properties

2,5-Difluorothioanisole, systematically named 2,5-difluorobenzenethiol, is distinguished by its Canonical SMILES representation C1=CC(=C(C=C1F)S)F and InChIKey PQRVQUXEBQKVEQ-UHFFFAOYSA-N . The compound’s purity and structural integrity are validated by its InChI identifier and CAS registry number, which ensure reproducibility in research applications.

Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄F₂S | |

| Molecular Weight | 146.16 g/mol | |

| Hydrogen Bond Acceptors | 3 | |

| CAS Number | 77380-28-0 | |

| Rotational Barrier (V₂) | 5.9 ± 1.2 kJ/mol (2,6-difluoro derivative) |

Conformational Analysis and Rotational Barriers

The conformational dynamics of 2,5-difluorothioanisole derivatives have been extensively studied using nuclear magnetic resonance (NMR) spectroscopy and photoelectron spectroscopy. In 2,6-difluorothioanisole, a related compound, the rotational barrier about the sulfur-carbon bond was determined to be 5.9 ± 1.2 kJ/mol, attributed to the twofold component of the hindering potential . This barrier arises from the interplay of fluorine’s electronegativity and steric interactions, which destabilize planar conformations.

Key Findings from NMR Studies

-

Long-Range Spin-Spin Couplings: Measurements of couplings in fluorinated thioanisoles revealed a thermal average of 0.75 for 2,6-difluorothioanisole, indicating a preference for dihedral angles near 90° .

-

Additivity of Substituent Effects: Each ortho-fluorine substituent reduces the twofold rotational barrier by approximately 6 kJ/mol, while meta-fluorine groups increase it by 3 kJ/mol relative to unsubstituted thioanisole .

These results highlight the nuanced role of substituent positioning in modulating rotational freedom.

Spectroscopic Characterization and Electronic Structure

Photoelectron spectroscopy provides critical insights into the electronic structure of 2,5-difluorothioanisole derivatives. Synthetic spectra generated using semiempirical methods (AM1 and MNDO) were compared to experimental data to validate computational models.

Photoelectron Spectral Features

-

Thioanisole: The lowest ionization energy (8.5–9.0 eV) corresponds to the sulfur lone pair orbital, with a high-energy shoulder indicative of nonplanar conformations .

-

2,6-Difluorothioanisole: The spectrum exhibits a narrowed first ionization band and a featureless third band, consistent with a predominant 90° dihedral angle .

Computational simulations using AM1 orbital energies and NMR-derived potentials achieved the closest agreement with experimental spectra, underscoring the reliability of hybrid theoretical-experimental approaches .

| Method | Predicted Barrier (2,6-difluoro) | Experimental Barrier |

|---|---|---|

| AM1 | 5.9 kJ/mol | 5.9 ± 1.2 kJ/mol |

| MNDO | 4.0 kJ/mol | Not applicable |

The AM1 method’s superior accuracy in predicting rotational barriers highlights its utility in modeling sulfur-aromatic systems .

Implications for Molecular Design and Materials Science

The conformational rigidity imparted by fluorine substituents in 2,5-difluorothioanisole derivatives suggests potential applications in the design of liquid crystals or molecular switches, where controlled rotational dynamics are critical. Furthermore, the compound’s electronic properties, particularly its sulfur-centered lone pair, could be exploited in charge-transfer materials or catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume